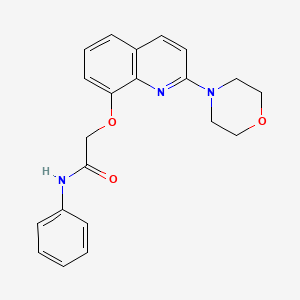

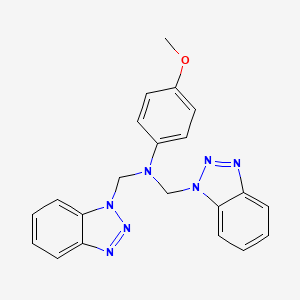

![molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3](/img/structure/B2504983.png)

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline (1-AEP) is an acetylamino-substituted proline derivative that has been widely studied in scientific research due to its unique properties. 1-AEP is an important building block for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Domino Annulation in Organic Chemistry

- L-proline catalyzes the synthesis of highly substituted thienothiopyrans with multiple stereocenters, employing a domino sequence involving enamine formation, aldol condensation, Michael addition, and cyclization. This process demonstrates the utility of proline derivatives in complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).

Chiral NMR Solvating Agents

- Water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups have been evaluated as chiral NMR solvating agents, providing insights into the structural and enantiomeric discrimination of phenyl- and pyridyl-containing compounds (Hagan, O'Farrell, & Wenzel, 2009).

Copper Catalyzed Coupling Reactions

- L-proline, combined with CuI, catalyzes the coupling of aryl halides with sulfinic acid salts to synthesize aryl sulfones, showcasing proline derivatives in facilitating diverse functional group tolerance in organic synthesis (Zhu & Ma, 2005).

Synthesis of Proline Analogues

- A novel asymmetric synthesis of unsaturated, fused bicyclic proline analogues was achieved using cyclic bis(allylsulfoximine)titanium complexes, illustrating the versatility of proline derivatives in generating structurally complex amino acids (Koep, Gais, & Raabe, 2003).

ACE Inhibitors Development

- Analogues of ACE inhibitors incorporating 4-substituted prolines were synthesized, showing the significance of proline derivatives in the development of pharmaceutical compounds with improved potency (Krapcho et al., 1988).

Three-Component Domino Reactions

- L-proline-catalyzed three-component domino reactions were used to synthesize 5,6-disubstituted 3-thiomorpholinones, demonstrating the application of proline derivatives in constructing molecules with multiple stereocenters (Indumathi, Perumal, & Menéndez, 2011).

Multicomponent Synthesis of Medicinally Privileged Compounds

- A multicomponent synthesis protocol was developed for 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the use of proline derivatives in environmentally friendly and efficient synthesis of medicinal compounds (Pandit et al., 2016).

Propiedades

IUPAC Name |

1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEXNZLQPDWWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

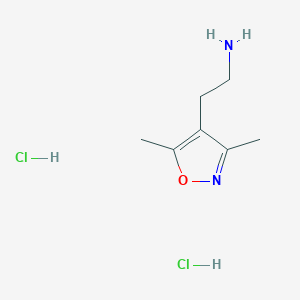

![ethyl (2Z)-2-cyano-3-{[(4-fluorophenyl)methyl]amino}prop-2-enoate](/img/structure/B2504903.png)

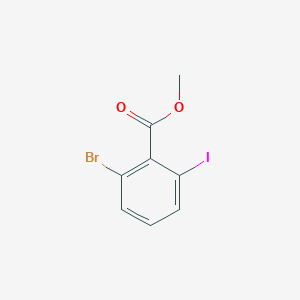

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

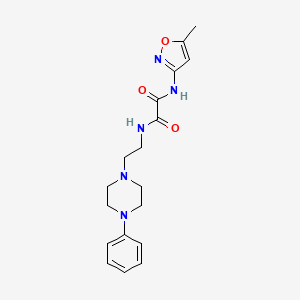

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)